molecular formula C10H11ClF2N2O B2817265 5-Chloro-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine CAS No. 2197877-84-0

5-Chloro-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine

Cat. No.: B2817265
CAS No.: 2197877-84-0
M. Wt: 248.66
InChI Key: DJIIMTMEJVTWRF-UHFFFAOYSA-N
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Description

5-Chloro-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine is a halogenated pyrimidine derivative characterized by a chlorine atom at position 5 and a 4,4-difluorocyclohexyloxy substituent at position 2. This compound belongs to a class of heterocyclic molecules widely studied for their biological activities, particularly in agrochemical and pharmaceutical applications. The difluorocyclohexyl group enhances lipophilicity and metabolic stability, while the chlorine atom contributes to electronic effects that influence reactivity and binding interactions .

Properties

IUPAC Name

5-chloro-2-(4,4-difluorocyclohexyl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF2N2O/c11-7-5-14-9(15-6-7)16-8-1-3-10(12,13)4-2-8/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIIMTMEJVTWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1OC2=NC=C(C=N2)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine typically involves the reaction of 5-chloropyrimidine with 4,4-difluorocyclohexanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines and thiols. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Chloro-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 5-Chloro-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine and related compounds:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features
This compound C₁₀H₁₀ClF₂N₂O Cl (5), 4,4-difluorocyclohexyloxy (2) 272.65* High lipophilicity due to cyclohexyl group; enhanced metabolic stability
5-Chloro-2,4-difluoropyrimidine C₄HClF₂N₂ Cl (5), F (2,4) 150.52 Smaller size; higher electronegativity from fluorine atoms
4-Chloro-5-Fluoro-2-Methoxypyrimidine C₅H₄ClFN₂O Cl (4), F (5), OCH₃ (2) 162.55 Methoxy group improves solubility; moderate herbicidal activity
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine C₁₇H₁₀ClF₃N₂O Cl (phenyl), CF₃ (phenoxy), pyrimidine core 362.73 Bulky aromatic substituents; strong herbicidal activity against broadleaf weeds
5-Chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine C₁₁H₁₁ClF₃N₄O Cl (5), pyrazole-oxy (2) 340.68 Pyrazole moiety enhances bleaching activity on weeds

*Calculated molecular weight based on formula.

Biological Activity

5-Chloro-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₆F₂N₂O
  • Molecular Weight : 254.28 g/mol
  • CAS Number : 2201316-14-3

The compound features a pyrimidine core substituted with a chloro group and a difluorocyclohexyl ether moiety, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with a pyrimidine backbone often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific activities of this compound are summarized below.

Antimicrobial Activity

Studies have shown that derivatives of pyrimidine can possess significant antimicrobial properties. For instance:

  • Activity Against Bacteria : In vitro tests have demonstrated that similar compounds exhibit potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related pyrimidine derivatives can be as low as 1.2 mg/mL, suggesting strong antibacterial potential .

Anticancer Properties

Pyrimidine derivatives are frequently explored for their anticancer properties:

  • Mechanism of Action : The mechanism often involves inhibition of DNA synthesis or interference with cellular signaling pathways. For example, some studies indicate that pyrimidine analogs can inhibit thymidylate synthase, leading to reduced proliferation of cancer cells .

Study 1: Anticancer Activity

A study investigated the effects of pyrimidine derivatives on L1210 mouse leukemia cells. The results indicated that certain analogs exhibited IC50 values in the nanomolar range, suggesting potent growth inhibition. The addition of thymidine reversed this effect, indicating a mechanism involving nucleotide release .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of pyrimidine compounds. The study reported that specific derivatives showed enhanced activity against resistant bacterial strains compared to standard antibiotics like Gentamicin. For example, one compound demonstrated an MIC of 14 μg/mL against Pseudomonas aeruginosa, outperforming traditional treatments .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : As with many pyrimidine derivatives, this compound may inhibit key enzymes involved in nucleotide metabolism.
  • Cellular Pathway Modulation : It may also interact with specific receptors or proteins involved in cell signaling pathways, leading to altered cellular responses.

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